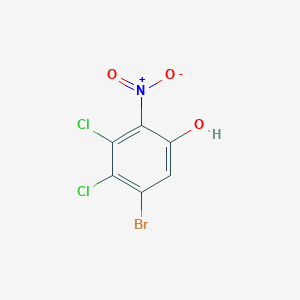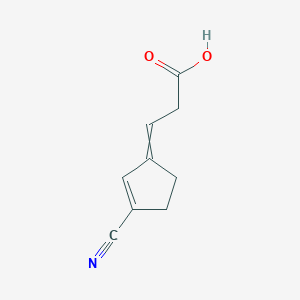
3-(3-Cyanocyclopent-2-EN-1-ylidene)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Cyanocyclopent-2-EN-1-ylidene)propanoic acid is an organic compound with the molecular formula C9H9NO2. It is characterized by a cyclopentene ring substituted with a cyano group and a propanoic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyanocyclopent-2-EN-1-ylidene)propanoic acid typically involves the reaction of cyclopentadiene with acrylonitrile under specific conditions to form the cyclopentene ring with a cyano group. This intermediate is then subjected to further reactions to introduce the propanoic acid moiety. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Cyanocyclopent-2-EN-1-ylidene)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
3-(3-Cyanocyclopent-2-EN-1-ylidene)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 3-(3-Cyanocyclopent-2-EN-1-ylidene)propanoic acid involves its interaction with molecular targets and pathways within biological systems. The cyano group and propanoic acid moiety play crucial roles in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Isocyano-2-cyclopent-1-ylidene)propanoic acid: This compound has a similar structure but with an isocyano group instead of a cyano group.
3-(3-Cyano-2-cyclopent-1-ylidene)propanoic acid: Another closely related compound with slight variations in the cyclopentene ring structure
Uniqueness
3-(3-Cyanocyclopent-2-EN-1-ylidene)propanoic acid is unique due to its specific combination of functional groups and the resulting chemical properties.
Propriétés
Numéro CAS |
135159-43-2 |
|---|---|
Formule moléculaire |
C9H9NO2 |
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
3-(3-cyanocyclopent-2-en-1-ylidene)propanoic acid |
InChI |
InChI=1S/C9H9NO2/c10-6-8-2-1-7(5-8)3-4-9(11)12/h3,5H,1-2,4H2,(H,11,12) |
Clé InChI |
VPCUCNGWWOHYMH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=CCC(=O)O)C=C1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


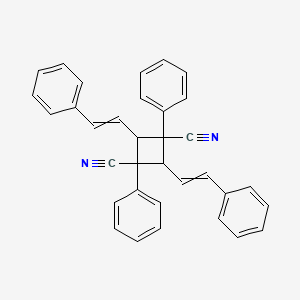
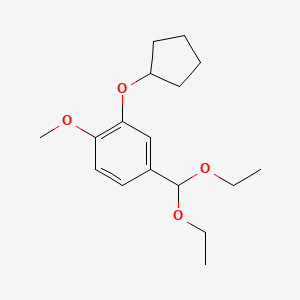
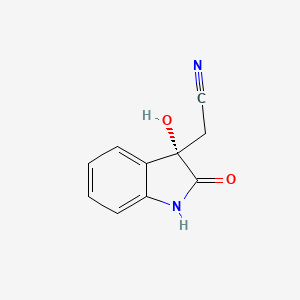
![4'-[Bis(4-methylphenyl)amino][1,1'-biphenyl]-4-ol](/img/structure/B14263103.png)
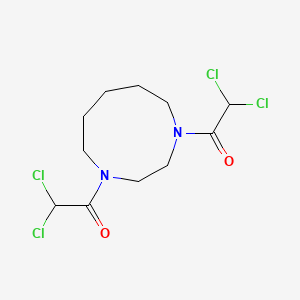
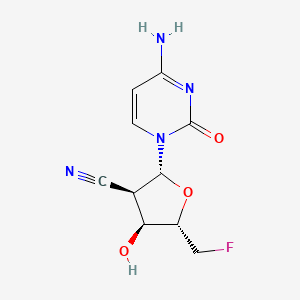
![1,2-Dimethyl-1,2-dihydronaphtho[1,2-d][1,3]thiazole](/img/structure/B14263121.png)
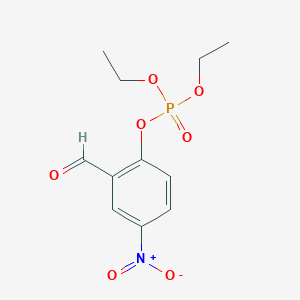
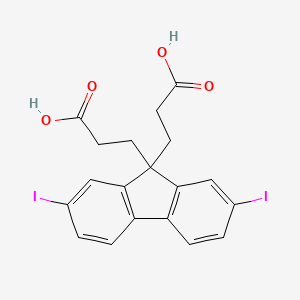
![4-[(6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde](/img/structure/B14263128.png)
![2,5-Bis[(propan-2-yl)sulfanyl]benzene-1,4-diamine](/img/structure/B14263135.png)
![2-(2-Bicyclo[2.2.2]oct-2-enyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14263142.png)
